molecular formula C19H16FNO3 B2520077 2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide CAS No. 2034350-69-9

2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide

Cat. No.: B2520077
CAS No.: 2034350-69-9
M. Wt: 325.339
InChI Key: GAIMUNNUXSQNHL-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as Selectfluor.

    Etherification: The 2-fluorophenol is then reacted with chloroacetic acid to form 2-(2-fluorophenoxy)acetic acid.

    Amidation: The 2-(2-fluorophenoxy)acetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride. This acyl chloride is then reacted with 4-(furan-3-yl)benzylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide
  • 2-(2-bromophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide
  • 2-(2-methylphenoxy)-N-(4-(furan-3-yl)benzyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound, alter its lipophilicity, and affect its interaction with biological targets.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[4-(furan-3-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c20-17-3-1-2-4-18(17)24-13-19(22)21-11-14-5-7-15(8-6-14)16-9-10-23-12-16/h1-10,12H,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIMUNNUXSQNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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